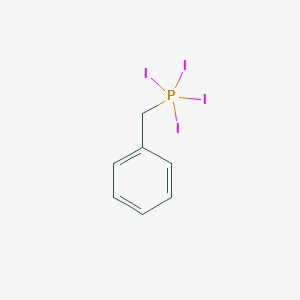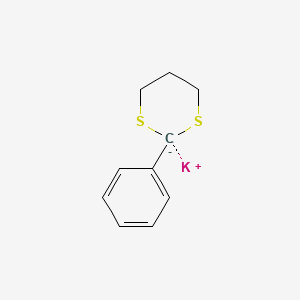
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates It features a pyridine ring substituted with an ethyl ester group at the 3-position and a 1,3-dioxolane ring at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced by reacting the pyridine derivative with ethylene glycol in the presence of an acid catalyst, forming the dioxolane ring through acetalization.
Esterification: The final step involves the esterification of the pyridine derivative with ethanol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
- Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate
- Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
Comparison: Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate is unique due to the specific positioning of the dioxolane ring and the ethyl ester group on the pyridine ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
64137-69-5 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-2-14-10(13)8-3-4-9(12-7-8)11-15-5-6-16-11/h3-4,7,11H,2,5-6H2,1H3 |
Clave InChI |
TWLIZTNUXQMFNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)

![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)


![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)






